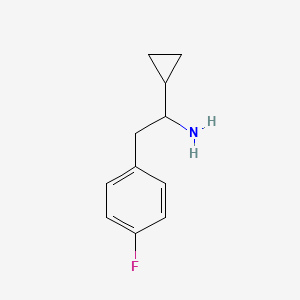
N-(9-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydro furan-2-YL)-9H-purin-6-YL)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-YL)-9H-purin-6-YL)benzamide is a complex organic compound with a unique structure that combines a purine base with a benzamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
The synthesis of N-(9-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-YL)-9H-purin-6-YL)benzamide involves several steps. The synthetic route typically starts with the preparation of the purine base, followed by the introduction of the tetrahydrofuran ring and the benzamide group. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may include optimization of reaction parameters and scaling up the process to produce the compound in larger quantities .
Analyse Chemischer Reaktionen
N-(9-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-YL)-9H-purin-6-YL)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including antimicrobial and anticancer activities. The compound’s ability to interact with specific molecular targets makes it a valuable tool in drug discovery and development .
Wirkmechanismus
The mechanism of action of N-(9-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-YL)-9H-purin-6-YL)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
N-(9-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-YL)-9H-purin-6-YL)benzamide can be compared with other similar compounds, such as other purine derivatives and benzamide analogs. These comparisons highlight the unique structural features and biological activities of the compound. Similar compounds include N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide and 3-hydroxy-2-(5’-hydroxypentyl)-4H-pyran-4-one .
Eigenschaften
Molekularformel |
C18H19N5O5 |
|---|---|
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
N-[9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C18H19N5O5/c1-18(27)13(25)11(7-24)28-17(18)23-9-21-12-14(19-8-20-15(12)23)22-16(26)10-5-3-2-4-6-10/h2-6,8-9,11,13,17,24-25,27H,7H2,1H3,(H,19,20,22,26)/t11-,13-,17-,18-/m1/s1 |
InChI-Schlüssel |
VWKBKHKKBACDGC-CAHUOCRHSA-N |
Isomerische SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O)O |
Kanonische SMILES |
CC1(C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-Azaspiro[2.4]heptan-4-YL)methanol](/img/structure/B13048908.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid](/img/structure/B13048916.png)
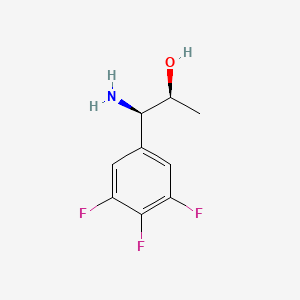
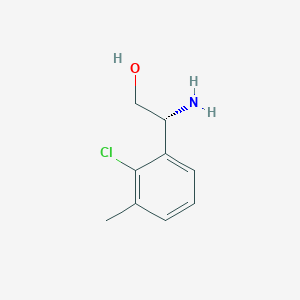

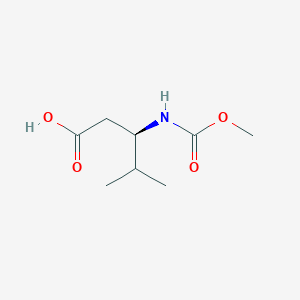
![Racemic-(4S,7R)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate](/img/structure/B13048949.png)

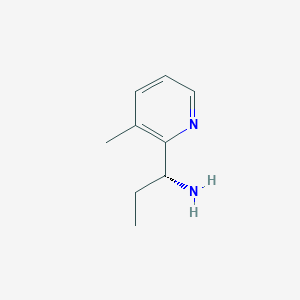

![1-(5-Bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylic acid](/img/structure/B13048972.png)

![2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole hcl](/img/structure/B13048989.png)
